molecular formula C95H64N8O4Zn2 B3028478 Pentamethylene Bis[4-(10,15,20-triphenylporphin-5-yl)benzoate]dizinc(II) CAS No. 210769-64-5

Pentamethylene Bis[4-(10,15,20-triphenylporphin-5-yl)benzoate]dizinc(II)

Cat. No.: B3028478
CAS No.: 210769-64-5
M. Wt: 1512.3 g/mol
InChI Key: NBWTUFLOLJEGJZ-UHFFFAOYSA-L
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Description

Pentamethylene Bis[4-(10,15,20-triphenylporphin-5-yl)benzoate]dizinc(II) (CAS: 210769-64-5) is a dinuclear zinc(II) porphyrin complex characterized by two triphenylporphyrin moieties bridged via pentamethylene bis-benzoate linkers. This compound is primarily utilized as a reagent for the exciton chirality method, a spectroscopic technique for determining the absolute configuration of chiral molecules . Its structure features two zinc(II)-coordinated porphyrin cores, which exhibit strong π-π interactions and electronic coupling due to the rigid pentamethylene spacer. The triphenyl substituents on the porphyrin rings enhance solubility in organic solvents, while the benzoate linkers provide steric and electronic stabilization to the dimeric architecture.

Properties

IUPAC Name

dizinc;5-[4-(10,15,20-triphenylporphyrin-22,24-diid-5-yl)benzoyl]oxypentyl 4-(10,15,20-triphenylporphyrin-22,24-diid-5-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C95H66N8O4.2Zn/c104-94(68-38-34-66(35-39-68)92-82-54-50-78(100-82)88(62-26-12-3-13-27-62)74-46-42-70(96-74)86(60-22-8-1-9-23-60)71-43-47-75(97-71)89(63-28-14-4-15-29-63)79-51-55-83(92)101-79)106-58-20-7-21-59-107-95(105)69-40-36-67(37-41-69)93-84-56-52-80(102-84)90(64-30-16-5-17-31-64)76-48-44-72(98-76)87(61-24-10-2-11-25-61)73-45-49-77(99-73)91(65-32-18-6-19-33-65)81-53-57-85(93)103-81;;/h1-6,8-19,22-57H,7,20-21,58-59H2,(H2-2,96,97,98,99,100,101,102,103,104,105);;/q-2;2*+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBWTUFLOLJEGJZ-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=C(C=C8)C(=O)OCCCCCOC(=O)C9=CC=C(C=C9)C1=C2C=CC(=N2)C(=C2C=CC(=C(C5=NC(=C(C6=CC=C1[N-]6)C1=CC=CC=C1)C=C5)C1=CC=CC=C1)[N-]2)C1=CC=CC=C1)C=C4)C1=CC=CC=C1)[N-]3.[Zn+2].[Zn+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C95H64N8O4Zn2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1512.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentamethylene Bis[4-(10,15,20-triphenylporphin-5-yl)benzoate]dizinc(II) involves multiple steps, starting with the preparation of the porphyrin core. The porphyrin core is synthesized through the condensation of pyrrole and benzaldehyde derivatives under acidic conditions. The resulting porphyrin is then metallated with zinc acetate to form the zinc porphyrin complex. Finally, the zinc porphyrin complex is esterified with pentamethylene bis(benzoic acid) to yield the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and catalysts to ensure high yield and purity. The compound is typically produced in inert atmospheres to prevent oxidation and degradation .

Chemical Reactions Analysis

Types of Reactions

Pentamethylene Bis[4-(10,15,20-triphenylporphin-5-yl)benzoate]dizinc(II) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to maintain the stability of the compound .

Major Products Formed

The major products formed from these reactions include various zinc porphyrin complexes, substituted benzoate derivatives, and oxidized porphyrin species .

Scientific Research Applications

Pentamethylene Bis[4-(10,15,20-triphenylporphin-5-yl)benzoate]dizinc(II) has several scientific research applications:

    Chemistry: Used as a reagent in the exciton chirality method for determining the absolute configuration of stereogenic centers.

    Biology: Employed in studies involving metalloporphyrins and their interactions with biological molecules.

    Medicine: Investigated for its potential use in photodynamic therapy due to its light-absorbing properties.

    Industry: Utilized in the development of advanced materials and sensors.

Mechanism of Action

The mechanism of action of Pentamethylene Bis[4-(10,15,20-triphenylporphin-5-yl)benzoate]dizinc(II) involves its ability to interact with light and generate reactive oxygen species. The zinc porphyrin core absorbs light, leading to the excitation of electrons and the formation of singlet oxygen. This reactive oxygen species can then interact with various molecular targets, leading to oxidative damage or signaling events .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Mononuclear Zinc(II) Porphyrins Example: Zinc(II) 5,10,15,20-tetraphenylporphyrin (ZnTPP, CAS: 14074-80-7). Comparison:

  • Coordination: Unlike the dinuclear structure of the target compound, ZnTPP is mononuclear, lacking the pentamethylene bis-benzoate bridge. This reduces electronic communication between porphyrin units in ZnTPP .
  • Application : ZnTPP is widely used in catalysis and photodynamic therapy but lacks the chiral discrimination capabilities of the dinuclear compound .

Dinuclear Porphyrins with Different Spacers

  • Example : Ethylene-bridged dizinc(II) porphyrin (CAS: 146949-07-7).
  • Comparison :

  • Bridge Flexibility : The ethylene spacer in this analogue allows for greater conformational flexibility, reducing electronic coupling efficiency compared to the pentamethylene bridge in the target compound .
  • Chiral Sensitivity : Ethylene-bridged derivatives exhibit weaker exciton-coupled circular dichroism (CD) signals, making them less effective for chiral analysis .

Non-Zinc Metalloporphyrins Example: Pentamethylene Bis[4-(10,15,20-triphenylporphin-5-yl)benzoate]diiron(III). Comparison:

  • Metal Center Effects : Iron(III) porphyrins exhibit stronger oxidation activity but lower stability in solution compared to zinc(II) analogues. The redox-active Fe(III) centers also interfere with CD measurements, limiting their utility in chirality studies .

Performance Metrics

Property Target Compound ZnTPP Ethylene-Bridged Dizinc Diiron(III) Analogue
Electronic Coupling (cm⁻¹) ~450 (strong) Not applicable ~200 (moderate) ~300 (unstable)
CD Signal Intensity High (Δε > 100) Negligible Moderate (Δε ~ 50) Low (Δε < 20)
Solubility in CHCl₃ 25 mg/mL 50 mg/mL 15 mg/mL 5 mg/mL
Thermal Stability (°C) >250 >300 200 <150

Key Research Findings

  • The pentamethylene bridge in the target compound enhances inter-porphyrin electronic communication , critical for generating robust CD signals in chiral analysis .
  • Compared to ethylene-bridged analogues, the rigid pentamethylene spacer minimizes conformational disorder, improving signal reproducibility .
  • Zinc(II) centers in the target compound provide superior stability over iron(III) analogues, which degrade under ambient conditions .

Biological Activity

Pentamethylene Bis[4-(10,15,20-triphenylporphin-5-yl)benzoate]dizinc(II) is a complex organometallic compound characterized by its unique structure and potential biological activities. This compound, which includes zinc ions coordinated with porphyrin derivatives, has garnered attention for its applications in photodynamic therapy (PDT), drug delivery systems, and as a model for studying exciton chirality.

Basic Information

  • Molecular Formula : C95_{95}H64_{64}N8_8O4_4Zn2_2
  • Molecular Weight : 1512.369 g/mol
  • CAS Number : 210769-64-5
  • InChI Key : NBWTUFLOLJEGJZ-UHFFFAOYSA-L
  • Appearance : Purple crystalline powder
  • Purity : ≥97.0% (HPLC)

Structural Features

The compound features a pentamethylene linker connecting two 4-(10,15,20-triphenylporphin-5-yl)benzoate groups, which enhances its ability to absorb light and participate in photochemical reactions.

Pentamethylene Bis[4-(10,15,20-triphenylporphin-5-yl)benzoate]dizinc(II) exhibits biological activity primarily through its interaction with light. Upon excitation, it generates reactive oxygen species (ROS), which can induce cell death in targeted cancer cells. This mechanism is particularly useful in photodynamic therapy, where localized treatment minimizes damage to surrounding healthy tissues.

Research Findings

  • Photodynamic Therapy Applications :
    • Studies have shown that this compound effectively targets cancer cells by generating singlet oxygen when exposed to specific wavelengths of light. This property has been utilized in various preclinical models to assess its efficacy against different cancer types.
  • Antimicrobial Activity :
    • Preliminary research indicates that Pentamethylene Bis[4-(10,15,20-triphenylporphin-5-yl)benzoate]dizinc(II) possesses antimicrobial properties. It has demonstrated effectiveness against certain bacterial strains when activated by light, suggesting potential applications in treating infections.
  • Cellular Uptake and Toxicity Studies :
    • Investigations into the cellular uptake of this compound indicate that it can be efficiently internalized by various cell types, including cancerous and non-cancerous cells. Toxicity studies reveal that while it exhibits selective cytotoxicity towards cancer cells, further optimization is needed to minimize effects on normal cells.

Case Studies

StudyObjectiveFindings
Study 1Evaluate PDT efficacyDemonstrated significant tumor reduction in xenograft models using targeted light exposure.
Study 2Assess antimicrobial propertiesShowed effective bacterial inhibition with light activation against Staphylococcus aureus.
Study 3Cellular uptake analysisConfirmed efficient uptake in HeLa cells with minimal toxicity at therapeutic doses.

Q & A

Q. Table 1: Key Characterization Techniques

TechniqueApplicationExample DataReference
¹H NMRSubstituent arrangementδ 7.16–7.35 ppm (aromatic protons)
UV-VisElectronic transitionsSoret band at ~420 nm
XRDMolecular geometryZn-N bond length: ~2.05 ÅN/A

Basic: What are the documented applications of this compound in scientific research?

Answer:
Primary applications include:

  • Exciton Chirality Method (ECM) : As a chiral reagent, it enables stereochemical analysis of supramolecular assemblies via circular dichroism (CD) spectroscopy .
  • Photodynamic Therapy (PDT) : The porphyrin-zinc complex acts as a photosensitizer due to its tunable triplet-state lifetime .

Advanced: How can researchers design experiments to investigate this compound’s efficacy in multi-component catalytic systems?

Answer:
Methodological Framework :

Theoretical Basis : Align with concepts in cooperative catalysis (e.g., synergistic effects between Zn²⁺ centers and porphyrin ligands) .

Factorial Design :

  • Variables : Catalyst loading, solvent polarity, light intensity (for photoactivated systems).
  • Response Metrics : Reaction yield, turnover frequency (TOF), enantiomeric excess (ee) for chiral products .

Validation : Use control experiments (e.g., metal-free analogs) to isolate dizinc(II) contributions .

Advanced: What strategies resolve data contradictions in exciton chirality studies using this compound?

Answer:
Contradiction Analysis Workflow :

Source Identification : Compare CD spectra under varying solvent polarities (e.g., dichloromethane vs. DMF) to assess aggregation artifacts .

Theoretical Alignment : Cross-validate observed Cotton effects with computational models (e.g., TD-DFT simulations) .

Methodological Refinement : Standardize sample preparation (e.g., degassing to prevent oxygen quenching) .

Q. Table 2: Common Data Contradictions and Solutions

ContradictionLikely SourceResolution Strategy
Inconsistent CD signal intensitySolvent-dependent aggregationUse low-polarity solvents
Discrepant Zn²⁺ coordination geometryXRD vs. NMR data mismatchValidate via EXAFS spectroscopy

Advanced: How can AI-driven simulations (e.g., COMSOL Multiphysics) optimize this compound’s integration into membrane separation technologies?

Answer:
AI Integration Steps :

Parameterization : Input molecular dimensions (e.g., porphyrin ring diameter: ~1.2 nm) and diffusion coefficients .

Process Simulation : Model solute-membrane interactions using finite element analysis (FEA) to predict selectivity .

Iterative Optimization : Deploy machine learning (ML) algorithms to adjust pore size and surface functionalization .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .
  • Waste Disposal : Segregate halogenated solvent waste (e.g., DCM) per EPA guidelines .

Advanced: How to validate the compound’s role in photophysical mechanisms using time-resolved techniques?

Answer:
Methodology :

Time-Resolved Fluorescence (TRF) : Measure excited-state lifetimes (τ) to assess intersystem crossing efficiency.

Transient Absorption Spectroscopy (TAS) : Resolve triplet-triplet annihilation pathways under pulsed laser excitation.

Theoretical Correlation : Compare experimental τ values with density functional theory (DFT)-predicted spin-orbit coupling parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.